4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
CAS No.: 2640835-27-2
Cat. No.: VC11832094
Molecular Formula: C14H14BrN3O2S
Molecular Weight: 368.25 g/mol
* For research use only. Not for human or veterinary use.
![4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide - 2640835-27-2](/images/structure/VC11832094.png)
Specification
CAS No. | 2640835-27-2 |
---|---|
Molecular Formula | C14H14BrN3O2S |
Molecular Weight | 368.25 g/mol |
IUPAC Name | 4-[1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Standard InChI | InChI=1S/C14H14BrN3O2S/c15-13-2-1-11(21-13)8-18-6-10(7-18)20-9-3-4-17-12(5-9)14(16)19/h1-5,10H,6-8H2,(H2,16,19) |
Standard InChI Key | YJXSAIQLPVVEBD-UHFFFAOYSA-N |
SMILES | C1C(CN1CC2=CC=C(S2)Br)OC3=CC(=NC=C3)C(=O)N |
Canonical SMILES | C1C(CN1CC2=CC=C(S2)Br)OC3=CC(=NC=C3)C(=O)N |
Introduction
Chemical Identity and Structural Features
4-({1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is characterized by the following molecular properties :
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄BrN₃O₂S |
Molecular Weight | 368.25 g/mol |
SMILES Notation | NC(=O)c1cc(OC2CN(Cc3ccc(Br)s3)C2)ccn1 |
Key Functional Groups | Pyridine-2-carboxamide, azetidine, 5-bromothiophen-2-ylmethyl |
The molecule consists of three distinct regions:
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Pyridine-2-carboxamide: A six-membered aromatic ring with a carboxamide substituent at position 2, enabling hydrogen bonding with biological targets.
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Azetidine Linker: A four-membered saturated nitrogen heterocycle at position 4 of the pyridine ring, providing conformational rigidity.
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5-Bromothiophen-2-ylmethyl Substituent: A brominated thiophene group attached to the azetidine nitrogen, contributing hydrophobic and electron-deficient characteristics.
The bromine atom at position 5 of the thiophene ring enhances molecular polarizability and may influence binding interactions with proteins or nucleic acids.
Synthetic Routes and Optimization
While detailed synthetic protocols for this compound remain undisclosed in public literature, its structure suggests a multi-step assembly involving:
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Azetidine Functionalization: Alkylation of azetidin-3-ol with (5-bromothiophen-2-yl)methyl bromide to introduce the thiophene side chain.
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Pyridine Coupling: Mitsunobu or nucleophilic aromatic substitution reactions to attach the azetidine-oxygen linker to the pyridine ring.
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Carboxamide Formation: Hydrolysis of a nitrile or ester intermediate followed by amidation.
Notably, the steric hindrance posed by the azetidine ring and bromothiophene group likely necessitates careful optimization of reaction conditions (e.g., temperature, catalysts) to avoid side products . Computational modeling could aid in predicting feasible synthetic pathways, though experimental validation remains essential.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Predicted logP: ~2.8 (moderate lipophilicity due to bromothiophene and azetidine).
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Aqueous Solubility: Likely low (<0.1 mg/mL) based on aromatic content, necessitating formulation enhancements for biological testing.
Metabolic Stability
The azetidine ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4. Bromine substitution on the thiophene may slow degradation compared to non-halogenated analogs.
Challenges and Future Directions
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Synthetic Scalability: Optimizing yields for azetidine-containing intermediates remains a bottleneck.
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Target Identification: High-throughput screening against kinase panels or microbial assays is needed to elucidate primary targets.
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Toxicology Profiling: The bromothiophene group raises concerns about potential hepatotoxicity, requiring in vitro cytotoxicity assays.
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